![molecular formula C9H10O2 B089394 2-Phenylethyl formate CAS No. 104-62-1](/img/structure/B89394.png)
2-Phenylethyl formate
Overview
Description
2-Phenylethyl formate, also known as 2-phenethyl methanoate or benzylcarbinyl formate, belongs to the class of organic compounds known as benzene and substituted derivatives . It has a molecular formula of C9H10O2 and a molecular weight of 150.1745 .
Synthesis Analysis
A study has shown that 2-Phenylethyl formate can be synthesized using commercial immobilized lipases . The optimal conditions for the synthesis were identified as 15 g/L of Novozym 435 enzyme, a 1:5 formic acid:phenethyl alcohol molar ratio, a 40 °C reaction temperature, and 1,2-dichloroethane as the solvent . Under these conditions, phenethyl formate was obtained in a conversion yield of 95.92% .Molecular Structure Analysis
The molecular structure of 2-Phenylethyl formate consists of a phenylethyl group attached to a formate group . The IUPAC Standard InChIKey is IKDIJXDZEYHZSD-UHFFFAOYSA-N .Chemical Reactions Analysis
The primary chemical reaction involving 2-Phenylethyl formate is its synthesis through the esterification of formic acid with phenethyl alcohol . This reaction is catalyzed by the enzyme Novozym 435 .Physical And Chemical Properties Analysis
2-Phenylethyl formate is a liquid at 20 degrees Celsius . It has a boiling point of 117 °C/30 mmHg, a flash point of 103 °C, a specific gravity of 1.06 (20/20), and a refractive index of 1.50 .Scientific Research Applications
Chemical Structure and Properties
2-Phenylethyl formate is a formate ester of 2-phenylethanol . It has the molecular formula
C9H10O2C_9H_{10}O_2C9H10O2
and a molecular weight of 150.1745 . The IUPAC Standard InChI for this compound isInChI=1S/C9H10O2/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
. Role as a Metabolite
2-Phenylethyl formate plays a role as a metabolite, which is any intermediate or product resulting from metabolism . The term ‘metabolite’ subsumes the classes commonly known as primary and secondary metabolites .
Enzymatic Synthesis
There is ongoing research into developing high-yield, scalable methods for the enzymatic synthesis of formate esters like 2-Phenylethyl formate using lipases . This could prove invaluable for industrial applications, as some existing methods, such as microwave irradiation, cannot be applied on a large scale .
Mechanism of Action
Target of Action
2-Phenylethyl formate, also known as Phenethyl formate, is a formate ester of 2-phenylethanol . It is a metabolite, which means it is an intermediate or end product of metabolism
Mode of Action
It is known that it is produced via the ehrlich pathway . The Ehrlich pathway is a series of biochemical reactions that convert amino acids into corresponding alcohols, acids, and aldehydes .
Biochemical Pathways
2-Phenylethyl formate is involved in the Ehrlich pathway, where it is produced from 2-phenylethanol . The Ehrlich pathway is a series of biochemical reactions that convert amino acids into corresponding alcohols, acids, and aldehydes
Pharmacokinetics
As a metabolite, it is likely to be involved in various metabolic processes .
Result of Action
It is known to be a metabolite, which means it plays a role in metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylethyl formate. For example, the production of 2-Phenylethyl formate in Saccharomyces cerevisiae via the Ehrlich pathway is influenced by the growth state of the microorganisms and environmental factors . .
Safety and Hazards
According to its Safety Data Sheet, 2-Phenylethyl formate is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Future Directions
The enzymatic synthesis of phenethyl formate using the proposed method is more environmentally friendly than methods currently employed in academic and laboratory settings . Moreover, the method has the potential to enhance the value-added properties of formic acid owing to its downstream use in the production of commercially essential esters .
properties
IUPAC Name |
2-phenylethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDIJXDZEYHZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059300 | |
Record name | Formic acid, 2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; colourless to slightly yellow liquid; powerful, green-herbaceous, rosy odour | |
Record name | Phenethyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
226.00 °C. @ 760.00 mm Hg | |
Record name | 2-Phenylethyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slighty soluble in water, Miscible at room temperature (in ethanol) | |
Record name | 2-Phenylethyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Phenethyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.056-1.065 | |
Record name | Phenethyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Phenylethyl formate | |
CAS RN |
104-62-1 | |
Record name | 2-Phenylethyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404456 | |
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Record name | Formic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formic acid, 2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENETHYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X97A637DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Phenylethyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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